1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound with the molecular formula C16H21NO5 and a molecular weight of 307.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an indene carboxylic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The compound “1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a type of carbamate. Carbamates are often used in medicinal chemistry due to their ability to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The tert-butoxycarbonyl (Boc) group in the compound is a common protecting group used in organic synthesis. It is used to protect amines from unwanted reactions during a multi-step synthesis .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates are known to affect a variety of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for this compound .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. Without this information, it’s difficult to predict the exact molecular and cellular effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
It is known that compounds containing the indole nucleus exhibit several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities
Molecular Mechanism
It is known that the tert-butoxycarbonyl group can be involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indene core: The indene core can be synthesized through a series of cyclization reactions involving suitable precursors.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Protection with tert-butoxycarbonyl group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the methoxy group with other substituents using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: The Boc protecting group can be removed through acidic or basic hydrolysis to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving indene derivatives.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other indene derivatives, such as:
1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-1H-indene-1-carboxylic acid: The absence of the dihydro moiety alters its structural and electronic characteristics.
These comparisons highlight the unique features of this compound, such as the presence of both the Boc protecting group and the methoxy group, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-16(13(18)19)9-8-10-11(16)6-5-7-12(10)21-4/h5-7H,8-9H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKNUHAOCTFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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